2-(1,3-Dioxan-2-yl)propanoic acid

Description

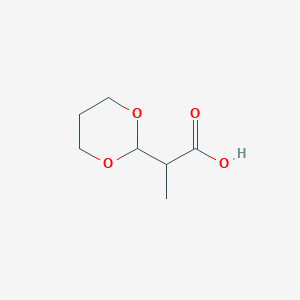

2-(1,3-Dioxan-2-yl)propanoic acid is a carboxylic acid derivative featuring a six-membered 1,3-dioxane ring fused to a propanoic acid moiety. For instance, ethyl 2-(1,3-dioxan-2-yl)acetate has been identified as an oligomer in atmospheric ozonolysis reactions involving propanal . The 1,3-dioxane ring contributes to stability and solubility, while the carboxylic acid group enables acid-base reactivity. Potential applications include serving as intermediates in organic synthesis or atmospheric chemistry studies, though further research is needed to confirm its specific roles.

Properties

IUPAC Name |

2-(1,3-dioxan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDKOZHYOKQJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1OCCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxan-2-yl)propanoic acid typically involves the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dioxane ring structure. The process can be optimized by using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles and electrophiles . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(1,3-Dioxan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(1,3-Dioxan-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes . The dioxane ring structure can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)Propanoic Acid

- Structure : Contains a phthalimide (1,3-dioxoisoindolinyl) group instead of a dioxane ring.

- Properties: Molecular Formula: C₁₁H₉NO₄; Molar Mass: 219.19 g/mol . Applications: Intermediate in synthesizing isocoumarins, which exhibit antimicrobial and immunomodulatory activities .

2-(1,3-Dioxooctahydro-2H-Isoindol-2-yl)Propanoic Acid

- Structure : Features a saturated isoindole-derived ring system.

- Properties: Molecular Formula: C₁₁H₁₅NO₄; Molar Mass: 225.24 g/mol. Physical Data: Melting point 130–134°C, pKa ~3.78, soluble in water and organic solvents .

- Key Differences : The octahydro-isoindole core increases hydrophobicity, while the dioxane analog’s smaller ring may improve aqueous solubility.

3-(1,3-Dioxolan-2-yl)Propanoic Acid

2-(1,1-Dioxo-1,2-Thiazolidin-2-yl)Propanoic Acid

- Structure : Includes a sulfone-containing thiazolidine ring.

- Properties: Molecular Formula: C₆H₁₁NO₄S; Molar Mass: 193.22 g/mol. Safety: Classified as an irritant; requires protective equipment during handling .

- Key Differences : The sulfone group enhances electron-withdrawing effects, increasing acidity (lower pKa) compared to oxygen-containing analogs.

Comparative Data Table

*Estimated properties based on structural analogs.

Research Findings and Implications

- Synthetic Utility: Dioxane-containing compounds like this compound may serve as stable intermediates in organic synthesis, analogous to dioxoisoindolinyl derivatives used in isocoumarin production .

- Physicochemical Properties: The dioxane ring’s six-membered structure balances stability and solubility, contrasting with the more rigid isoindolinone or strained dioxolane systems .

- Safety Considerations : Compounds with dioxane or phthalimide moieties are often irritants, necessitating precautions during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.